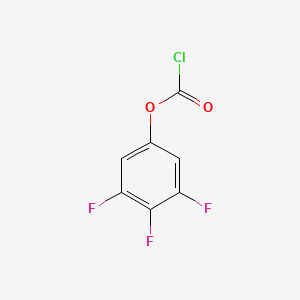

3,4,5-Trifluorophenyl Chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2ClF3O2 |

|---|---|

Molecular Weight |

210.54 g/mol |

IUPAC Name |

(3,4,5-trifluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H |

InChI Key |

UUEZRUSXGFPRFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: 3,4,5-Trifluorophenyl Chloroformate vs. Pentafluorophenyl Chloroformate

Executive Summary

In the landscape of acylating agents, fluorinated phenyl chloroformates occupy a critical niche between the high reactivity of acyl chlorides and the stability of alkyl chloroformates. This guide analyzes the distinct operational profiles of Pentafluorophenyl Chloroformate (PFPC) and 3,4,5-Trifluorophenyl Chloroformate (TFPC) .

While PFPC is the industry standard for rapid, high-yield activation (particularly in peptide synthesis), TFPC offers a "tuned" reactivity profile. This reduction in electrophilicity is advantageous when high selectivity is required, or when the substrate contains sensitive functionalities prone to over-acylation or degradation under the aggressive conditions dictated by PFPC.

Mechanistic Underpinnings

The reactivity of these reagents is governed by the electronic nature of the leaving group (the fluorinated phenoxide). Understanding the structure-activity relationship (SAR) is essential for rational reagent selection.

Electronic Effects & Leaving Group Ability

The rate of nucleophilic acyl substitution is directly correlated with the acidity (

-

Pentafluorophenyl Chloroformate (PFPC): The leaving group is pentafluorophenol (

). The five fluorine atoms exert a massive inductive electron-withdrawing effect (-I), significantly stabilizing the phenoxide anion. This creates a highly electrophilic carbonyl center susceptible to rapid attack. -

This compound (TFPC): The leaving group is 3,4,5-trifluorophenol (

, estimated). It lacks the ortho-fluorine atoms present in PFPC. While the meta-fluorines are strongly withdrawing, the absence of ortho-fluorines reduces the overall stabilization of the phenoxide compared to PFP. Consequently, TFPC is less reactive and more selective.

Comparative Physicochemical Data[1]

| Feature | Pentafluorophenyl Chloroformate (PFPC) | This compound (TFPC) |

| Structure | ||

| Leaving Group | Pentafluorophenol | 3,4,5-Trifluorophenol |

| LG | 5.5 (High Acidity) | ~7.8 (Moderate Acidity) |

| Reactivity | High (Fast Kinetics) | Moderate (Controlled Kinetics) |

| Selectivity | Low (Prone to side reactions) | High (Discriminates nucleophiles) |

| Stability | Moisture Sensitive (Hydrolyzes rapidy) | Moderately Stable |

| Primary Use | Peptide Coupling, Rapid Derivatization | Selective Acylation, Tuned Protection |

Reactivity Profiles & Kinetics

The Kinetic Hierarchy

The reaction follows a standard addition-elimination mechanism (

-

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse: The intermediate collapses, expelling the phenoxide leaving group.

PFPC drives step 2 rapidly due to the stability of the pentafluorophenoxide anion. TFPC , with a poorer leaving group, slows the overall rate, allowing for greater discrimination between competing nucleophiles (e.g., primary vs. secondary amines).

Decision Matrix: Reagent Selection

The following logic gate illustrates when to deploy TFPC over the standard PFPC.

Figure 1: Decision matrix for selecting between PFPC and TFPC based on substrate constraints.

Applications in Synthesis

Peptide Synthesis (Active Esters)

PFPC is widely used to generate Pentafluorophenyl (PFP) esters of amino acids.[1][2] These active esters react with amines to form peptide bonds without the racemization often seen with acid chlorides.

-

PFPC Advantage: Extremely fast coupling, even with bulky amino acids.

-

TFPC Niche: TFPC generates 3,4,5-Trifluorophenyl (TFP) esters . These are less reactive than PFP esters. They are valuable when the PFP ester is too unstable (hydrolyzing during purification) or when a "slow-release" acylation is desired in a cascade reaction.

Carbonate and Carbamate Synthesis

Both reagents react with alcohols and amines to form carbonates and carbamates.[1][3]

-

Protocol Insight: When synthesizing mixed carbonates from complex polyols, TFPC often yields a single regioisomer, whereas PFPC may produce a mixture of carbonates due to its indiscriminate reactivity.

Analytical Derivatization (GC-MS)

Fluorinated chloroformates are used to derivatize polar analytes (amines, phenols) for GC-MS.[1][3] The fluorine atoms increase volatility and sensitivity in Electron Capture Negative Ionization (ECNI) modes.[1]

-

PFPC: Preferred for maximum sensitivity (5 fluorines = high electron capture cross-section).

-

TFPC: Used when PFPC derivatives decompose in the injector port or column.

Experimental Protocols

General Protocol: Synthesis of Active Carbamates

This protocol is adaptable for both PFPC and TFPC.

Materials:

-

Substrate (Amine or Alcohol): 1.0 equiv[1]

-

Chloroformate (PFPC or TFPC): 1.1 equiv

-

Base (Pyridine or Triethylamine): 1.2 equiv

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Workflow:

-

Preparation: Dissolve the substrate and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[1][4][5] -

Addition: Add the Chloroformate (PFPC or TFPC) dropwise over 10 minutes.

-

Note: For PFPC, ensure rapid stirring to prevent localized concentration spikes.

-

Note: For TFPC, addition can be faster due to lower exothermicity.

-

-

Reaction:

-

PFPC: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

TFPC: Warm to RT immediately and stir for 3–6 hours (monitor by TLC/LC-MS).

-

-

Quench: Add water or saturated

. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Protocol Validation Checks

-

Self-Check 1 (Gas Evolution): No

should evolve during the initial addition (unlike alkyl chloroformates which can decompose). -

Self-Check 2 (pH Monitoring): Maintain basicity. If the solution becomes acidic, the amine is protonated and reaction stops.

Safety & Handling

-

Corrosivity: Both reagents are lachrymators and corrosive. Handle in a fume hood.

-

Hydrolysis: PFPC reacts violently with water to release HCl and pentafluorophenol. TFPC reacts slower but still releases acid.

-

Storage: Store under inert gas at 4°C. PFPC may develop pressure if moisture enters the bottle.

References

-

Kevill, D. N., et al. (1999). "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates." The Journal of Organic Chemistry. Link

- Gross, H., & Bilk, L. (1968). "Pentafluorophenyl esters in peptide synthesis." Tetrahedron. (Seminal work on PFP esters).

-

BenchChem. (2025).[1][4] "Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications." Link

-

Estonian Academy of Sciences. (2019). "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry. Link

-

PubChem. "3,4,5-Trifluorophenol Compound Summary." National Library of Medicine. Link

Sources

synthesis of 3,4,5-trifluorophenyl chloroformate from 3,4,5-trifluorophenol

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorophenyl Chloroformate from 3,4,5-Trifluorophenol

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability to target molecules. The synthesis of this compound from its corresponding phenol, 3,4,5-trifluorophenol, is a critical transformation for its utilization.[2] This guide provides a comprehensive overview of the synthesis, focusing on the use of triphosgene as a safer alternative to gaseous phosgene, detailing the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations for researchers and drug development professionals.

Core Principles and Reagent Selection

The conversion of a phenol to a chloroformate is fundamentally an acylation reaction. The hydroxyl group of the phenol acts as a nucleophile, attacking a phosgene equivalent. The choice of reagents is paramount for ensuring a safe, efficient, and high-yielding reaction.

-

Substrate: 3,4,5-Trifluorophenol: This is the starting material, providing the trifluorophenyl moiety. It is a solid, halo-substituted phenol.[2]

-

Acylating Agent: Triphosgene (Bis(trichloromethyl) carbonate): While gaseous phosgene is the most direct reagent, its extreme toxicity and handling difficulties make it hazardous for laboratory use.[3][4] Triphosgene is a stable, crystalline solid that serves as a convenient and safer phosgene substitute.[5][6] In solution, and often with the aid of a catalyst, one molecule of triphosgene decomposes to generate three molecules of phosgene in situ, minimizing the risk of exposure.[7]

-

Base: The reaction liberates one equivalent of hydrochloric acid (HCl) for each equivalent of phenol reacted. A base is required to neutralize this acid and drive the reaction to completion. Tertiary amines like triethylamine or pyridine are commonly used. They also serve to deprotonate the phenol, forming the more potent phenoxide nucleophile.

-

Solvent: The reaction must be conducted in an anhydrous aprotic solvent to prevent the decomposition of the phosgene equivalent and the product. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution pathway.

-

Activation of Phenol: The basic catalyst, typically triethylamine, deprotonates the 3,4,5-trifluorophenol to form the corresponding phenoxide ion. This greatly enhances the nucleophilicity of the oxygen atom.

-

In Situ Generation of Phosgene: Triphosgene decomposes in the reaction mixture to provide a controlled supply of phosgene.

-

Nucleophilic Attack: The 3,4,5-trifluorophenoxide ion attacks the electrophilic carbonyl carbon of a phosgene molecule.

-

Formation of Chloroformate: The tetrahedral intermediate collapses, expelling a chloride ion to yield the final product, this compound. The expelled chloride combines with the protonated base to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Critical Safety Precautions

-

Extreme Toxicity: Triphosgene and its decomposition product, phosgene, are highly toxic and can be fatal if inhaled.[8] All manipulations must be conducted in a well-ventilated chemical fume hood or a glove box.[4][8]

-

Corrosive: Phosgene and the HCl byproduct are highly corrosive and can cause severe skin and eye burns.[3][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves. Viton gloves are recommended for handling phosgene and its precursors.[3][4]

-

Moisture Sensitivity: Triphosgene reacts with water to release phosgene and HCl.[9] All glassware must be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 3,4,5-Trifluorophenol | C₆H₃F₃O | 148.09 | 20.0 | 1.0 | 2.96 g |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 7.2 | 0.36 | 2.14 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 22.0 | 1.1 | 3.05 mL |

| Anhydrous THF | C₄H₈O | - | - | - | 80 mL |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser fitted with an argon/nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve 3,4,5-trifluorophenol (2.96 g, 20.0 mmol) in 40 mL of anhydrous THF. Add triethylamine (3.05 mL, 22.0 mmol) via syringe.[9]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Triphosgene Addition: In a separate dry flask, dissolve triphosgene (2.14 g, 7.2 mmol) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the cooled phenol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. A white precipitate of triethylammonium chloride will form.[9]

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the precipitated triethylammonium chloride salt. Wash the filter cake with a small amount of anhydrous THF.

-

Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with cold 1N HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid is this compound. If necessary, further purification can be achieved by vacuum distillation.

Experimental Workflow

Conclusion

The is efficiently and safely achieved using triphosgene as a phosgene surrogate. This method avoids the significant hazards associated with handling gaseous phosgene while providing good yields of the desired product.[10][11] Strict adherence to anhydrous conditions and safety protocols is essential for a successful and safe outcome. The resulting chloroformate is a versatile building block, ready for application in diverse areas of chemical research and development.

References

- SynQuest Laboratories, Inc. (n.d.). Triphosgene Safety Data Sheet.

- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Phosgene Standard Operating Procedure.

- Chemistry Department, University of [University Name]. (n.d.). Using Triphosgene in the Lab. [Internal University Document/Website].

- Datasheet. (n.d.). Triphosgene.

- Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(9), 7347-7352.

- Arote, N. D., et al. (2005). Process for preparing alkyl/aryl chloroformates. U.S. Patent No. 6,919,471 B2. Washington, DC: U.S.

-

Arote, N. D., et al. (2005). Process for preparing alkyl/aryl chloroformates. Justia Patents. Retrieved from [Link].

-

Organic Syntheses. (n.d.). S,S-Di(pyridin-2-yl)carbonodithioate. Org. Synth.2023 , 100, 274-287. Retrieved from [Link].

- Hashmi, I. A., Kantlehner, W., & Ivanov, I. C. (2008). A New Simple Method for the Preparation of Aryl Formates from Phenols.

- Eckert, H., et al. (1997). Preparation of aryl chloroformates. U.S. Patent No. 5,616,771 A. Washington, DC: U.S.

- Zabik, M. J., & Schuetz, R. D. (1967). Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. The Journal of Organic Chemistry, 32(2), 300–307.

- BenchChem. (2025). Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Org. Synth.2002 , 79, 1. Retrieved from [Link].

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol. (2020).

- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(63), 38481-38499.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4,5-Trifluorophenol (CAS 99627-05-1): High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link].

- CN1861554A - Production tech, of 3,4,5 trifluorophenol. (2006).

-

Wikipedia. (n.d.). Triphosgene. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phosgene | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link].

- Eckert, H. (2000). Phosgenation reactions.

- Bose, D. S., & Yasmeen, S. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(8), 774-775.

- Postigo, C., et al. (2010). Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts. Analytical and Bioanalytical Chemistry, 397(1), 43-54.

- Georganics Ltd. (2016). 3-(TRIFLUOROMETHYL)

- Spada, A., et al. (2005). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products.

-

American Chemistry Council. (2021, April 15). 3.0 Properties of Phosgene. Retrieved from [Link].

- RU2299852C2 - Method of production of phosgene from diphosgene and-or triphosgene. (2007).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4,5-Trifluorophenol = 98.0 99627-05-1 [sigmaaldrich.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triphosgene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

Introduction: The Pursuit of Controlled Reactivity in Acylation Chemistry

An In-Depth Technical Guide to the Electrophilicity and Application of 3,4,5-Trifluorophenyl Esters

In the fields of peptide synthesis, bioconjugation, and drug development, the formation of a stable amide bond is a cornerstone reaction. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the "activation" of the carboxylic acid to enhance its electrophilicity. This is typically achieved by converting the carboxyl group into a more reactive derivative, an "activated ester," which readily undergoes nucleophilic attack by an amine.[1]

Among the diverse array of activating groups, fluorinated aryl esters have emerged as a superior class of reagents, offering a potent combination of high reactivity and practical stability.[1][2][3] While pentafluorophenyl (PFP) esters are widely recognized, this guide focuses on the nuanced yet powerful characteristics of 3,4,5-Trifluorophenyl (TFP) esters . We will explore the fundamental principles governing their heightened electrophilicity, provide field-proven protocols for their synthesis and application, and present a comparative analysis against other common activated esters, equipping researchers with the knowledge to leverage these reagents for optimal results.

Pillar 1: The Physicochemical Rationale for Enhanced Electrophilicity

The efficacy of 3,4,5-trifluorophenyl esters stems directly from the unique properties of the fluorine atom. Fluorine is the most electronegative element, and its presence on the phenyl ring profoundly alters the electronic landscape of the entire ester moiety.[4]

-

Intense Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is additive, creating a significantly electron-deficient (electrophilic) phenyl group.

-

Carbonyl Activation: This electron withdrawal does not terminate at the ring. It propagates through the phenoxy oxygen to the carbonyl carbon of the ester. This polarization dramatically increases the partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally attractive target for nucleophiles like primary and secondary amines.[2]

-

Leaving Group Stabilization: Consequently, the 3,4,5-trifluorophenoxide anion is a superb leaving group. Its negative charge is effectively stabilized through the inductive effects of the fluorine atoms, which facilitates the collapse of the tetrahedral intermediate formed during the acylation reaction.[5]

This combination of an electrophilically activated carbonyl center and a stabilized leaving group results in rapid acylation kinetics under mild conditions, a critical factor for preserving the integrity of sensitive biomolecules and preventing racemization in peptide synthesis.

Caption: Logical flow of electronic effects in TFP esters.

Pillar 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of 3,4,5-trifluorophenyl esters are prerequisites for their successful application. The process is a straightforward, two-step procedure starting from commercially available precursors.

Experimental Protocol 1: Synthesis of 3,4,5-Trifluorophenol

The precursor alcohol is most commonly synthesized from 1-bromo-3,4,5-trifluorobenzene via an organometallic intermediate, followed by reaction with a borate ester and subsequent oxidative workup.[6][7][8]

-

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), charge magnesium turnings (1.2 eq). Add a small crystal of iodine and anhydrous tetrahydrofuran (THF).

-

Initiate the reaction by adding a small volume of 1-bromo-3,4,5-trifluorobenzene (1.0 eq) dissolved in anhydrous THF.

-

Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

Boration: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Oxidation & Workup: Cool the mixture to 0 °C and quench by the slow addition of aqueous acetic acid. Subsequently, add hydrogen peroxide (30% solution, 3.0 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours. Extract the product with ethyl acetate, wash the combined organic layers with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield 3,4,5-trifluorophenol as a crystalline solid.

Experimental Protocol 2: Synthesis of a 3,4,5-Trifluorophenyl Ester

This protocol describes a general method for activating a generic N-protected amino acid using a carbodiimide coupling agent.[2]

-

Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and 3,4,5-trifluorophenol (1.1 eq) in anhydrous dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) to the cooled solution in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct. Dilute the filtrate with additional solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can typically be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure, crystalline 3,4,5-trifluorophenyl ester.

Spectroscopic Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized ester.

| Technique | Characteristic Signature | Rationale / Interpretation |

| ¹H NMR | Aromatic protons appear as a characteristic multiplet (typically a triplet of doublets) in the 7.0-7.5 ppm region. | The fluorine atoms cause complex splitting of the two remaining aromatic protons. |

| ¹³C NMR | The ester carbonyl carbon signal appears downfield (~165-170 ppm). Carbon atoms bonded to fluorine show large C-F coupling constants. | The electrophilic nature of the carbonyl carbon results in a downfield chemical shift. |

| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at the 3,5-positions and the 4-position, with characteristic coupling patterns. | This is a definitive technique for confirming the trifluorophenyl moiety.[9] |

| IR Spectroscopy | A strong, sharp C=O stretching band appears at a high frequency (~1780-1800 cm⁻¹). | The electron-withdrawing effect of the trifluorophenyl group strengthens the carbonyl double bond, shifting its absorption to a higher wavenumber compared to alkyl esters (~1735-1750 cm⁻¹).[10] |

Pillar 3: Comparative Reactivity and Applications

The true value of 3,4,5-trifluorophenyl esters is revealed when their performance is compared to other commonly used activated esters.

Caption: Mechanism of amide bond formation via a TFP ester.

Performance Comparison of Active Esters

The selection of an activating group is a critical decision that impacts reaction efficiency, yield, and purity of the final product. 3,4,5-TFP esters offer a compelling balance of properties.

| Parameter | 3,4,5-TFP Ester | PFP Ester | NHS Ester | TCP Ester |

| Reactivity with Amines | Very High | Very High | High | Moderate |

| Hydrolytic Stability | High | High | Low to Moderate | Moderate to High |

| Optimal Reaction pH | 7.5 - 8.5 | 7.5 - 8.5 | 7.0 - 8.0 | Not specified |

| Byproduct | 3,4,5-Trifluorophenol | Pentafluorophenol | N-Hydroxysuccinimide | 2,4,5-Trichlorophenol |

| Byproduct Removal | Relatively Easy (Organic Soluble) | Relatively Easy (Organic Soluble) | Challenging (Water Soluble) | Relatively Easy (Organic Soluble) |

Data compiled from sources.[11][12][13]

The most significant advantage of TFP and PFP esters over the widely used N-hydroxysuccinimide (NHS) esters is their superior stability against premature hydrolysis.[11][13][14] In aqueous buffers used for bioconjugation, NHS esters have a half-life that can be as short as a few minutes at pH 8.5, leading to reagent deactivation and reduced yields.[15] Fluorinated phenyl esters are markedly more resistant to hydrolysis, providing a wider experimental window, greater reproducibility, and higher conjugation efficiencies, especially when working with precious or dilute biomolecules.[14][16]

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

The high reactivity of TFP esters makes them ideal for driving coupling reactions to completion in SPPS, minimizing the need for excess reagents and reducing the risk of side reactions or incomplete sequences.[17][18]

Caption: SPPS workflow using Fmoc-amino acid TFP esters.

Experimental Protocol 3: Coupling Step in Fmoc-SPPS (0.1 mmol scale)

This protocol outlines a single coupling cycle using a pre-activated Fmoc-amino acid 3,4,5-trifluorophenyl ester.

-

Resin Preparation: Ensure the peptide-resin has been subjected to N-terminal Fmoc deprotection (e.g., using 20% piperidine in DMF) and has been thoroughly washed with DMF to remove all traces of piperidine.

-

Activation Solution: In a separate vial, dissolve the Fmoc-amino acid-OTFP ester (3-5 equivalents, 0.3-0.5 mmol) in peptide-grade DMF (2-3 mL).

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitation: Agitate the mixture at room temperature for 30-60 minutes. The high reactivity of the TFP ester typically ensures rapid coupling.[19]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating the reaction has gone to completion.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and the 3,4,5-trifluorophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.

Conclusion

3,4,5-Trifluorophenyl esters represent a highly refined tool for chemical synthesis. Their electrophilicity is rationally designed, leveraging the powerful inductive effects of fluorine to create a supremely reactive yet manageable acylating agent. They offer distinct advantages over traditional activated esters, most notably a superior resistance to hydrolysis that translates directly to higher yields and greater reliability in aqueous bioconjugation protocols. In the demanding context of solid-phase peptide synthesis, their rapid coupling kinetics help ensure the fidelity of complex sequences. For researchers, scientists, and drug development professionals, mastering the use of 3,4,5-trifluorophenyl esters is not merely an incremental improvement but a strategic enhancement to the synthetic toolkit, enabling more efficient and robust routes to novel peptides, conjugates, and therapeutic agents.

References

-

Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

-

Pougny, J.-R. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

-

Al-Masum, M. (2018). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Fluorine, Boron and Synthetic Chemistry Techniques. Available at: [Link]

-

Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Available at: [Link]

- G. A. Grant (Ed.). (n.d.). Synthetic Peptides: A User's Guide. Google Books.

-

Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Atherton, E., Cameron, L. R., & Sheppard, R. C. (1988). Peptide synthesis, part 10 use of penlafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid phase peptide synthesis. Tetrahedron. Available at: [Link]

-

ResearchGate. (2021). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Available at: [Link]

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]

-

Lindsey, J. S., et al. (2020). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Available at: [Link]

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

Reddit. (2019). Help identifying this ester based on NMR and IR?. Available at: [Link]

-

ResearchGate. (2024). A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. Available at: [Link]

Sources

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 7. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. precisepeg.com [precisepeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Compass: A Technical Guide to 3,4,5-Trifluorophenyl Chloroformate and its Role in Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for reagents that offer a combination of high reactivity, selectivity, and clean reaction profiles is ever-present. Among the arsenal of activating agents, 3,4,5-trifluorophenyl chloroformate has emerged as a reagent of significant interest. The strategic placement of three fluorine atoms on the phenyl ring imparts a unique electronic character to this molecule, rendering it a powerful tool for chemists in the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the applications of this compound, delving into its utility in the synthesis of carbamates, the formation of active esters for peptide coupling, and its role as a derivatizing agent for analytical applications. Through a blend of mechanistic insights, comparative analysis, and detailed experimental protocols, this document serves as a comprehensive resource for researchers seeking to leverage the distinct advantages of this versatile reagent.

Introduction: The Molecular Architecture and Electronic Landscape of this compound

This compound belongs to the class of chloroformate esters, which are characterized by the ROC(O)Cl functional group.[1] The defining feature of this particular reagent is the 3,4,5-trifluorophenyl moiety. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is the cornerstone of its utility in organic synthesis.

The synthesis of this compound typically begins with the corresponding phenol, 3,4,5-trifluorophenol. The synthesis of this precursor can be achieved through methods such as the lithiation of 3,4,5-trifluorobromobenzene followed by reaction with a borate ester and subsequent oxidation. The phenol is then reacted with phosgene or a phosgene equivalent, such as triphosgene, to yield the desired chloroformate.[3]

The strategic positioning of the fluorine atoms on the phenyl ring provides a balance of reactivity and stability. Compared to its non-fluorinated counterpart, phenyl chloroformate, the 3,4,5-trifluoro derivative exhibits markedly increased reactivity. This allows for reactions to be conducted under milder conditions, often leading to cleaner conversions and higher yields. When compared to the more common pentafluorophenyl chloroformate, the 3,4,5-trifluoro analog may offer subtly different reactivity and solubility profiles, which can be advantageous in specific synthetic contexts.

Core Applications in Organic Synthesis

The high reactivity of this compound makes it a versatile reagent for a range of chemical transformations. Its primary applications lie in the formation of carbamates, the preparation of active esters for amide bond formation, and as a derivatizing agent for analytical purposes.

The Synthesis of Carbamates: Building Blocks for Pharmaceuticals and Agrochemicals

Carbamates are a vital functional group in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. They are often employed as protecting groups for amines in multi-step syntheses.[4] this compound provides an efficient route to carbamate formation through its reaction with primary and secondary amines.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the 3,4,5-trifluorophenoxide as a good leaving group, followed by loss of a proton, yields the carbamate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: Workflow for peptide synthesis via active esters.

Comparative Reactivity of Active Esters:

| Activating Group | Relative Reactivity | Stability of Active Ester |

| p-Nitrophenyl | Moderate | Good |

| N-Hydroxysuccinimidyl | Good | Good |

| 3,4,5-Trifluorophenyl | High | Good |

| Pentafluorophenyl | Very High | Good |

This table provides a qualitative comparison of common activating groups.

Derivatization for Analytical Applications: Enhancing Detectability in Chromatography

In analytical chemistry, particularly in gas chromatography (GC), it is often necessary to derivatize polar analytes to increase their volatility and thermal stability. [5]Highly fluorinated chloroformates, including what can be inferred for this compound, are excellent derivatizing agents for compounds containing active hydrogens, such as alcohols, phenols, amines, and carboxylic acids. [6] The resulting derivatives are less polar and more volatile, leading to improved chromatographic peak shape and resolution. Furthermore, the presence of multiple fluorine atoms significantly enhances the response of an electron capture detector (ECD), allowing for trace-level analysis. For mass spectrometry (MS) detection, the fluorinated derivatives often produce characteristic fragmentation patterns that aid in structural elucidation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

General Procedure for Carbamate Synthesis

-

To a stirred solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.

-

Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

General Procedure for the Preparation of Active Esters and Peptide Coupling

Activation Step:

-

To a solution of the N-protected amino acid (1.0 eq) and a base (e.g., pyridine or N-methylmorpholine, 1.1 eq) in an anhydrous solvent (e.g., ethyl acetate or dichloromethane) at 0 °C, add this compound (1.05 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Wash the reaction mixture with dilute acid (e.g., 5% HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude active ester, which can be purified by recrystallization.

Coupling Step:

-

Dissolve the purified active ester (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF or dichloromethane).

-

Add a tertiary amine (e.g., N-methylmorpholine, 1.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with dilute acid, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to yield the crude peptide, which can be purified by chromatography.

Safety and Handling

This compound, like other chloroformates, is a reactive and corrosive compound. It is sensitive to moisture and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern organic chemist. Its enhanced reactivity, driven by the electron-withdrawing trifluorophenyl group, enables a range of important transformations under mild conditions. From the synthesis of complex carbamates for drug discovery to the precise construction of peptide bonds and the sensitive detection of analytes, this reagent offers significant advantages in terms of efficiency and cleanliness of reactions. As the demand for more sophisticated molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. PubMed. [Link]

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google P

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

-

Org. Synth. 2014, 91, 39-51 - Organic Syntheses Procedure. [Link]

-

Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts. PubMed. [Link]

-

(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. ResearchGate. [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

-

Chloroformate - Wikipedia. [Link]

-

Protecting group - Wikipedia. [Link]

-

Chemical modification of pullulan: 2. Chloroformate activation. ScienceDirect. [Link]

- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google P

- US3640991A - Mixed anhydride method of preparing peptides - Google P

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]

Sources

- 1. chemcoplus.co.jp [chemcoplus.co.jp]

- 2. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 3,4,5-trifluorophenyl active esters

Part 1: Executive Summary & Scientific Rationale

Core Directive: This guide details the synthesis of 3,4,5-trifluorophenyl (3,4,5-TFP) esters . While often overshadowed by their more acidic cousins—pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (2,3,5,6-TFP) esters—the 3,4,5-TFP esters occupy a unique "Goldilocks" zone of reactivity.

The "Tuned" Reactivity Hypothesis:

-

Pentafluorophenol (PFP): pKa ~5.[1]5. Extremely reactive, prone to hydrolysis in aqueous buffers (pH > 8), and can cause acylation of side chains (e.g., Ser/Tyr) if not carefully controlled.

-

2,3,5,6-Tetrafluorophenol: pKa ~5.[1]7. The "standard" TFP ester for bioconjugation, offering a balance of stability and reactivity superior to NHS esters.

-

3,4,5-Trifluorophenol: pKa ~8.0–8.5 (Predicted/Inferred). Lacking ortho-fluorines, the inductive effect is weaker. This results in an active ester that is significantly more stable towards hydrolysis and spontaneous degradation. It is ideal for latent activation strategies or when high chemoselectivity is required to avoid off-target acylation in complex molecules.

Critical Isomer Note:

WARNING: "TFP Ester" in commercial bioconjugation literature almost exclusively refers to the 2,3,5,6-tetrafluorophenyl isomer. Ensure you specifically require the 3,4,5-isomer before proceeding. The protocol below is optimized for the 3,4,5-isomer but is adaptable for others.

Part 2: Mechanism & Workflow Visualization

The synthesis relies on Steglich Esterification , utilizing a carbodiimide (DCC or EDC) to activate the carboxylic acid, which is then attacked by the 3,4,5-trifluorophenol.

Figure 1: Reaction pathway for Steglich esterification of a carboxylic acid with 3,4,5-trifluorophenol.

Part 3: Materials & Equipment

| Reagent | Grade | Purpose | Notes |

| Carboxylic Acid (Substrate) | >95% | Target for activation | Ensure completely dry (lyophilized if peptide). |

| 3,4,5-Trifluorophenol | >98% | Active ester moiety | Toxic/Corrosive. Handle in fume hood. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | >99% | Coupling Agent | EDC.HCl can be used for easier workup (water soluble urea). |

| DMAP (4-Dimethylaminopyridine) | >99% | Catalyst | Acyl transfer catalyst; use catalytic amount (0.1 eq). |

| Dichloromethane (DCM) | Anhydrous | Solvent | Primary solvent. Use DMF if substrate is insoluble. |

| Ethyl Acetate / Hexane | HPLC | Purification | For recrystallization or column chromatography. |

Part 4: Detailed Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Solvation: Dissolve 1.0 equivalent of your Carboxylic Acid (R-COOH) and 1.1 equivalents of 3,4,5-Trifluorophenol in anhydrous DCM (concentration ~0.1 M).

-

Note: If the acid is not soluble in DCM, use a minimal amount of anhydrous DMF or THF.

-

-

Catalyst Addition: Add 0.1 equivalents of DMAP. Stir for 5 minutes at Room Temperature (RT).

-

Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Add 1.1 equivalents of DCC (dissolved in a small volume of DCM) dropwise over 10 minutes.

-

Observation: A white precipitate (DCU) will begin to form within minutes, indicating successful activation.

-

Phase 2: Reaction & Monitoring

-

Stirring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature for 3–12 hours .

-

Monitoring: Monitor by TLC (visualize with UV; 3,4,5-TFP esters are UV active).

-

TLC Tip: The ester usually runs significantly higher (less polar) than the free acid.

-

Phase 3: Workup & Purification

-

Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU byproduct. Rinse the pad with cold DCM.

-

Washing (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

10% Citric Acid or 1M HCl (2x): Removes DMAP and any unreacted amine/urea traces.

-

5% NaHCO₃ (2x): Removes unreacted Carboxylic Acid and excess 3,4,5-Trifluorophenol (which is acidic).

-

Brine (1x): Drying step.

-

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Final Purification:

-

Solid Products: Recrystallize from hot Ethyl Acetate/Hexane.

-

Oils: Purify via Flash Column Chromatography (Silica gel; Hexane:EtOAc gradient).

-

Part 5: Characterization & Quality Control

1. NMR Spectroscopy:

-

¹H NMR: Look for the disappearance of the acidic proton (if visible) and shifts in alpha-protons.

-

¹⁹F NMR (The Gold Standard): This is the definitive test.

-

3,4,5-TFP Pattern: You will typically see two distinct signals (integral ratio 2:1).

-

Signal 1 (meta-F): ~ -130 to -140 ppm (2F).

-

Signal 2 (para-F): ~ -150 to -160 ppm (1F).

-

Contrast: PFP would show 3 signals (2:1:2); 2,3,5,6-TFP would show 2 signals (2:2 or 1:1 depending on symmetry).

-

2. Stability Check:

-

Dissolve a small amount in pH 7.4 PBS buffer. Monitor UV absorbance over 24 hours. 3,4,5-TFP esters should show <10% hydrolysis, whereas NHS esters would show >50% degradation.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis due to wet solvent | Ensure DCM/DMF is anhydrous. Use molecular sieves.[2] |

| Product is an Oil | Residual solvent or phenol | High vacuum drying for >12h. Attempt trituration with cold pentane. |

| DCU Contamination | Incomplete filtration | Cool the mixture to -20°C before filtering to crash out residual urea. |

| No Reaction | Steric hindrance | Switch solvent to DMF; Increase temp to 35°C; Use EDC/HOAt system. |

References

-

BenchChem. (2025).[3] Comparative Stability of PFP vs NHS Esters in Solution. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 3,4,5-Trifluorophenol (CAS 99627-05-1).[4][5][6][7] Retrieved from

-

PubChem. (2025).[8] Compound Summary: 3,4,5-Trifluorophenol.[2][4][5][6][9] National Center for Biotechnology Information. Retrieved from

-

University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. Retrieved from

-

ChemicalBook. (2025). Synthesis and Applications of Fluorinated Active Esters. Retrieved from

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester | 959586-39-1 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4,5-Trifluorophenol | 99627-05-1 [chemicalbook.com]

- 5. 3,4,5-Trifluorophenol | 99627-05-1 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3,4,5-Trifluorphenol ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,4,5-Trifluorophenol | C6H3F3O | CID 2777943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-*difluoro(3,4,5-trifluorophenoxy)-methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | 303186-20-1 [chemicalbook.com]

Application Note: Utilizing 3,4,5-Trifluorophenyl Chloroformate for High-Efficiency Peptide Coupling

Executive Summary

In the landscape of modern peptide synthesis and active pharmaceutical ingredient (API) manufacturing, achieving high coupling efficiency while minimizing racemization is paramount. While pentafluorophenyl (Pfp) esters have long been the gold standard for active ester-mediated coupling, 3,4,5-trifluorophenyl chloroformate (3,4,5-TFP-Cl) has emerged as a highly effective, commercially available[1] () alternative reagent. It facilitates the generation of 3,4,5-trifluorophenyl (Tfp) active esters, which offer an optimal balance of intense electrophilic reactivity and reduced steric hindrance. This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing 3,4,5-TFP-Cl in peptide coupling workflows.

Mechanistic Insights: The Causality of Reactivity

Active esters drive peptide bond formation by lowering the activation energy required for aminolysis. The efficiency of this process is governed by the leaving group's ability to stabilize the developing negative charge and the steric accessibility of the carbonyl carbon.

-

Electronic Activation : The three fluorine atoms on the 3,4,5-trifluorophenyl ring exert a strong electron-withdrawing inductive (-I) effect. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the incoming amine. Kinetic studies on fluorophenyl esters demonstrate that their aminolysis follows complex, highly efficient pathways driven by these electronic effects[2] ().

-

Steric Relief : Unlike Pfp esters, which possess fluorine atoms at the ortho positions (2,6-positions) that can sterically hinder the approach of bulky secondary amines, the 3,4,5-Tfp group lacks ortho-fluorines. This reduced steric bulk accelerates the coupling kinetics, particularly when coupling sterically demanding sequences or α,α-dialkyl amino acids.

-

Activation Pathway : 3,4,5-TFP-Cl reacts with the carboxylate of an N-protected amino acid in the presence of a mild base to form a transient mixed carbonic-carboxylic anhydride. This intermediate rapidly decarboxylates (releasing CO₂) to yield the stable Tfp active ester.

Workflow Visualization

Mechanism of this compound-mediated peptide activation and coupling.

Comparative Profiling of Active Esters

To justify the selection of 3,4,5-TFP-Cl, the resulting Tfp ester must be benchmarked against other common active esters used in peptide synthesis.

| Active Ester Type | Reagent Source | Relative Reactivity | Steric Hindrance | Primary Application / Use Case |

| 3,4,5-Trifluorophenyl (Tfp) | 3,4,5-TFP-Cl | High | Low (No ortho-F) | Sterically hindered couplings; API manufacturing. |

| Pentafluorophenyl (Pfp) | Pfp-OH / Pfp-TFA | Very High | High (Two ortho-F) | Standard pre-activated building blocks[3] (). |

| 4-Nitrophenyl (Np) | 4-Nitrophenol | Moderate | Low | Classic solution-phase synthesis. |

| N-Hydroxysuccinimide (NHS) | NHS / DCC | Low | Low | Bioconjugation; aqueous environment couplings. |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific observable milestones (e.g., gas evolution, colorimetric assays), researchers can verify the success of each step before proceeding, ensuring high trustworthiness in the final peptide product.

Protocol A: Synthesis of N-Fmoc-Amino Acid 3,4,5-Trifluorophenyl Ester

Purpose: To pre-activate an amino acid for subsequent coupling, allowing for purification and quality control prior to peptide chain elongation.

Materials:

-

N-Fmoc-Amino Acid (1.0 eq)

-

This compound (1.05 eq)

-

N-methylmorpholine (NMM) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution : Dissolve 1.0 eq of the N-Fmoc-amino acid in anhydrous DCM (approx. 10 mL/mmol) under an inert argon atmosphere.

-

Reagent Addition : Add 1.05 eq of 3,4,5-TFP-Cl to the solution.

-

Thermal Control : Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent formation of the mixed anhydride is highly exothermic. Cooling prevents thermal degradation and minimizes the risk of racemization at the α-carbon.

-

Base Catalysis : Dropwise add 1.05 eq of NMM over 5 minutes. Causality: NMM is a mild base that neutralizes the HCl generated during anhydride formation without being strong enough to abstract the α-proton, thereby preserving stereochemical integrity.

-

Activation & Rearrangement : Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 2 hours.

-

Self-Validation Checkpoint: Observe the reaction for the evolution of CO₂ gas bubbles. The complete cessation of gas evolution indicates that the unstable mixed anhydride has fully rearranged into the stable Tfp active ester.

-

-

Workup : Wash the organic layer successively with 5% NaHCO₃ (to remove unreacted acid), 1M KHSO₄ (to remove NMM), and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the Fmoc-AA-OTfp ester.

Protocol B: Solution-Phase Peptide Coupling using Tfp Esters

Purpose: To form a peptide bond using the pre-activated Tfp ester with high efficiency and zero coupling-reagent-induced side reactions.

Materials:

-

Pre-activated N-Fmoc-AA-OTfp ester (1.1 eq)

-

Amino component (free N-terminus peptide or amino acid ester) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation : Dissolve 1.0 eq of the amino component in anhydrous DMF.

-

Deprotonation : Add 2.0 eq of DIPEA. Causality: Ensuring the N-terminal amine is fully unprotonated (free base form) is critical, as only the free amine is nucleophilic enough to attack the Tfp ester.

-

Coupling : Add 1.1 eq of the N-Fmoc-AA-OTfp ester to the solution. Stir at room temperature for 1 to 2 hours.

-

Monitoring :

-

Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-aliquot (if adapted for solid-phase) or monitor via LC-MS (for solution-phase). A successful coupling is validated by the disappearance of the primary amine mass/signal and the appearance of the desired peptide mass, alongside the byproduct 3,4,5-trifluorophenol.

-

-

Purification : Precipitate the product using cold diethyl ether or proceed to standard chromatographic purification.

References

-

Accela ChemBio Product Catalog (2025). This compound. Accela ChemBio Inc. URL: [Link]

-

Permyakov, E. A., Medvedkin, V. N., Klimenko, L. V., Mitin, Y. V., & Permyakov, S. E. (1994). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. International Journal of Peptide and Protein Research, 44(5), 472-476. URL:[Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Sources

Application Notes & Protocols for the Preparation of Mixed Carbonates Using 3,4,5-Trifluorophenyl Chloroformate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of unsymmetrical (mixed) organic carbonates utilizing 3,4,5-trifluorophenyl chloroformate. Mixed carbonates are pivotal intermediates in medicinal chemistry and fine chemical synthesis, serving as versatile building blocks and protecting groups.[1][2] The use of this compound offers significant advantages in terms of reactivity and yield, owing to the unique electronic properties of the trifluorophenyl moiety. This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines safety precautions, and offers insights into expected outcomes and troubleshooting.

Scientific Principle: The Advantage of Activation

The synthesis of a mixed carbonate from an alcohol and a chloroformate is a classic example of nucleophilic acyl substitution.[3] The efficiency of this reaction is critically dependent on two factors: the nucleophilicity of the incoming alcohol and the leaving group ability of the substituent on the chloroformate.

This compound is an exceptionally reactive reagent because the 3,4,5-trifluorophenoxy group is an excellent leaving group. This is a direct consequence of the strong inductive electron-withdrawing effect of the three fluorine atoms on the phenyl ring.[4][5] This electronic effect accomplishes two things:

-

Increases Carbonyl Electrophilicity: The fluorine atoms pull electron density away from the carbonyl carbon, rendering it highly electrophilic and more susceptible to attack by the alcohol nucleophile.[6]

-

Stabilizes the Leaving Group: Upon substitution, the leaving group is 3,4,5-trifluorophenoxide. The negative charge on the oxygen atom is significantly stabilized by the inductive effect of the fluorines, making the corresponding phenol (3,4,5-trifluorophenol) a stronger acid and its conjugate base a weaker base. Weaker bases are better leaving groups, which drives the reaction equilibrium towards the product.[7]

The overall reaction proceeds as follows: an alcohol attacks the electrophilic carbonyl carbon of the chloroformate, forming a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable 3,4,5-trifluorophenoxide anion to form the desired mixed carbonate. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, preventing unwanted side reactions.[8]

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis of a mixed carbonate.

Materials and Equipment

Reagents:

-

This compound (Moisture sensitive)

-

Alcohol substrate (e.g., primary or secondary alcohol, dried prior to use)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flasks (flame or oven-dried)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Septa and needles for inert atmosphere techniques

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glassware for column chromatography

Step-by-Step Synthesis Protocol

Note: This reaction is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.[3][9]

-

Reaction Setup:

-

To a flame-dried round-bottom flask under a positive pressure of Nitrogen or Argon, add the alcohol substrate (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.2–0.5 M.

-

Add the non-nucleophilic base (e.g., Pyridine or Et₃N, 1.2 eq) to the solution via syringe.

-

Begin vigorous stirring and cool the mixture to 0 °C using an ice-water bath. The initial cooling step is crucial to control the initial exotherm of the reaction and minimize potential side reactions.

-

-

Reagent Addition:

-

In a separate dry flask, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM.

-

Using a dropping funnel or syringe pump, add the chloroformate solution dropwise to the stirred, cooled alcohol solution over 15-30 minutes. A slow addition rate is essential for maintaining temperature control.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as determined by TLC), quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove the amine base (e.g., pyridine hydrochloride).

-

Saturated NaHCO₃ solution (2x) to remove the 3,4,5-trifluorophenol byproduct.

-

Brine (1x) to remove residual water.

-

-

Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure mixed carbonate.[2]

-

Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

-

Data Summary & Troubleshooting

Representative Data

The use of this compound is effective for a wide range of primary and secondary alcohols. Yields are typically high, reflecting the high reactivity of the reagent.

| Substrate (Alcohol) | Product (Mixed Carbonate) | Typical Yield | Notes |

| Benzyl Alcohol | Benzyl 3,4,5-trifluorophenyl carbonate | >90% | Generally very clean and high-yielding. |

| 1-Hexanol | Hexyl 3,4,5-trifluorophenyl carbonate | >85% | Applicable to unactivated primary alcohols. |

| Cyclohexanol | Cyclohexyl 3,4,5-trifluorophenyl carbonate | >80% | Effective for secondary alcohols; may require slightly longer reaction times. |

| tert-Butanol | tert-Butyl 3,4,5-trifluorophenyl carbonate | Low / No Yield | Tertiary alcohols are generally poor nucleophiles and are prone to elimination. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive/degraded chloroformate. 2. Wet reagents or solvent. 3. Sterically hindered alcohol. | 1. Use fresh or newly purchased chloroformate. 2. Ensure all solvents and reagents are rigorously dried. 3. Increase reaction time, temperature, or consider a different synthetic route. |

| Multiple Product Spots on TLC | 1. Incomplete reaction. 2. Formation of symmetrical carbonate (from reaction with byproduct). 3. Degradation of product or starting material. | 1. Allow the reaction to stir for a longer duration. 2. Ensure efficient removal of the trifluorophenol byproduct during workup. 3. Maintain strict temperature control; avoid excessive heating. |

| Low Yield After Purification | 1. Product loss during aqueous work-up. 2. Co-elution of product with impurities during chromatography. | 1. Ensure complete extraction with the organic solvent; perform back-extraction of aqueous layers if necessary. 2. Optimize the solvent system for chromatography to achieve better separation. |

Mandatory Safety Precautions

This compound, like other chloroformates, is a hazardous chemical that must be handled with extreme care.[10]

-

Toxicity and Corrosivity: Chloroformates are toxic if inhaled, swallowed, or in contact with skin.[11][12] They are highly corrosive and can cause severe skin burns and eye damage.[9][13]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical safety goggles and a full-face shield.

-

A flame-resistant lab coat.

-

-

Moisture Sensitivity: The reagent reacts with moisture, including humidity in the air, to produce corrosive HCl gas and 3,4,5-trifluorophenol.[10] Store the reagent tightly sealed under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.[9][13]

-

Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water and seek medical attention. For inhalation, move to fresh air immediately and seek medical attention. Have a spill kit with an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available.

References

-

Organic Process Research & Development. (2019). Improved Synthesis of Unsymmetrical Carbonate Derivatives Using Calcium Salts. ACS Publications. [Link]

-

RSC Publishing. (2021). Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions. [Link]

-

ACS Publications. (n.d.). Synthesis of Asymmetrical Organic Carbonates Catalyzed by Metal Organic Frameworks. [Link]

-

OAM-RC. (2012). New series of asymmetrical carbonates used in peptide synthesis. [Link]

-

ConnectSci. (2018). Carbon Dioxide Utilisation for the Synthesis of Unsymmetrical Dialkyl and Cyclic Carbonates Promoted by Basic Ionic Liquids. Australian Journal of Chemistry. [Link]

-

PMC. (n.d.). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. [Link]

-

ResearchGate. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

-

Georganics. (2016). 3-(TRIFLUOROMETHYL)PHENYL CHLOROFORMATE Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

-

MDPI. (2018). Purification of Lithium Carbonate from Sulphate Solutions through Hydrogenation Using the Dowex G26 Resin. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Chloroformate. [Link]

-

European Patent Office. (2002). EP 0793621 B1 - METHOD FOR PURIFICATION OF CALCIUM CARBONATE. [Link]

- Google Patents. (n.d.).

-

Springer. (2023). Application of Organic Carbonates in Organic Transformation Catalyzed by Ionic Liquids. [Link]

-

YouTube. (2025). Activating vs Deactivating Groups!. [Link]

-

MDPI. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. [Link]

-

Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]

-

Chemistry LibreTexts. (2019). 18.9 Orientation Effects in Substituted Benzenes. [Link]

-

Taylor & Francis. (2026). Potential healthcare applications of metal carbonate nanoparticles produced from emerging carbon capture technologies. [Link]

-

CHEMSOLVE.NET. (2020). activating groups-deactivating groups-definition-list-application. [Link]

-

Springer. (2025). Organic carbonates as green media: from laboratory syntheses to industrial applications. [Link]

-

Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

PMC. (n.d.). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. [Link]

-

National Academies Press. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. [Link]

- Google Patents. (n.d.). CN107344913A - A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls of 3,4,5.

Sources

- 1. connectsci.au [connectsci.au]

- 2. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CHEMSOLVE.NET: activating groups-deactivating groups-definition-list-application [chemizi.blogspot.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. georganics.sk [georganics.sk]

- 13. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: Derivatization of Amines with 3,4,5-Trifluorophenyl Chloroformate for Enhanced Chromatographic Analysis

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Analytical Challenges of Amines

Primary and secondary amines are a cornerstone of pharmaceutical, biological, and environmental chemistry. However, their analysis, particularly by gas chromatography (GC), presents significant challenges.[1][2] The inherent polarity and low volatility of many amines lead to poor chromatographic performance, characterized by tailing peaks, low sensitivity, and potential for thermal degradation.[1] Derivatization is a powerful strategy to mitigate these issues by chemically modifying the amine's functional group, thereby converting it into a less polar, more volatile, and more thermally stable derivative.[1][3]

This guide focuses on the use of 3,4,5-trifluorophenyl chloroformate as a highly effective derivatizing agent. This reagent reacts rapidly with primary and secondary amines to form stable trifluorophenyl carbamates. The introduction of the trifluorophenyl group not only improves chromatographic behavior but also significantly enhances the sensitivity of detection, especially with electron capture detectors (ECD).[1] These protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quantification and analysis of amines.

Principle and Mechanism of Derivatization

The derivatization of amines with this compound is a nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate derivative and hydrochloric acid as a byproduct.[4] A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the generated HCl, driving the reaction to completion.[4]

The reaction is generally rapid and can often be performed at room temperature.[1][5] The presence of the three fluorine atoms on the phenyl ring makes the resulting carbamate derivative highly electronegative, which is ideal for sensitive detection by GC-ECD.

To be rendered by a DOT engine. A placeholder image is used for structures.

Caption: Nucleophilic acyl substitution mechanism for amine derivatization.

Advantages of this compound

The selection of a derivatizing agent is critical for analytical success. Highly fluorinated chloroformates, such as this compound, offer distinct advantages over other common reagents.

| Feature | This compound | Silylation (e.g., BSTFA) | Acylation (e.g., TFAA) |

| Sensitivity | Excellent for GC-ECD due to the polyfluorinated ring.[1] | Moderate; primarily for GC-FID/MS. | Good for GC-ECD. |

| Derivative Stability | Forms highly stable carbamates. | Derivatives can be sensitive to moisture. | Stable amide derivatives. |

| Reaction Conditions | Rapid, often at room temperature; can be done in aqueous media.[1][6] | Requires anhydrous conditions; may need heating.[1] | Often requires heating and anhydrous conditions.[7] |

| Byproducts | HCl, which is easily neutralized by a base.[4] | Volatile byproducts. | Acidic byproducts. |

| Versatility | Excellent for primary and secondary amines.[5] | Broadly applicable to active hydrogens. | Effective for primary and secondary amines.[3] |

Detailed Experimental Protocols